molecular formula C₅H₉NO₃ B1142000 (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid CAS No. 4298-05-9

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

Cat. No. B1142000
CAS RN: 4298-05-9
M. Wt: 131.13
InChI Key:
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Description

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid, also known as L-Hydroxyproline, is an amino acid that plays a crucial role in the biosynthesis of collagen. Collagen is the most abundant protein in the human body and is responsible for the strength and elasticity of tissues such as skin, bones, and cartilage. The synthesis of L-Hydroxyproline is a complex process that involves several enzymes and pathways.

Scientific Research Applications

Selective Synthesis of Hydroxypipecolic Acid

The compound is used in the selective synthesis of (2S,3R)-3-hydroxypipecolic acid, a component of many natural and synthetic bioactive molecules . The process involves Fe (II)/α-ketoglutaric acid-dependent dioxygenases, which can catalyze the hydroxylation of pipecolic acid .

Hydroxylation of Amino Acids

Fe (II)/α-KG-dependent dioxygenases have been applied to catalyze hydroxylation of amino acids . The compound plays a role in this process, contributing to the development of new enzymes with desired activity and selectivity .

Inhibitor of Amino Acid Transporters

Hydroxy-L-proline derivatives, including cis-3-hydroxy-L-proline, have been found to act as selective high-affinity inhibitors of the SLC1 family neutral amino acid transporters SLC1A4 and SLC1A5 . These transporters are implicated in numerous pathophysiological processes such as cancer and neurological diseases .

Metabolism of Hydroxyprolines

The compound is involved in the metabolism of hydroxyprolines, which are present in some proteins including collagen, plant cell wall, and several peptide antibiotics . The metabolism of these hydroxyprolines is facilitated by a novel cis-3-Hydroxy-L-Proline Dehydratase .

Industrial Applications

Cis-3-hydroxy-L-proline is useful as a raw material for medicines or as an additive to foods . It has industrial applications due to its role in the production of these products .

Enzymatic Biosystem Facilitation

The compound facilitates Fe(II)/2-Ketoglutarate-Dependent Dioxygenase, which is involved in multi-enzymatic syntheses of hydroxy amino acids . This process is important for the production of various bioactive molecules .

properties

IUPAC Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBUEDPLEOHJGE-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70427760
Record name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid

CAS RN

567-35-1
Record name cis-3-Hydroxy-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=567-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-3-Hydroxyproline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70427760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXY-L-PROLINE, (3R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11L19HLQ3S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: What makes cis-3-hydroxy-L-proline unique compared to other hydroxyprolines?

A1: While trans-4-hydroxy-L-proline is widely known for its role in collagen, cis-3-hydroxy-L-proline is less common. Its cis configuration at the 3-position and involvement in specific enzymatic pathways distinguish it. For instance, it's a substrate for a unique cis-3-hydroxy-L-proline dehydratase, belonging to the enolase superfamily, which catalyzes its conversion to Δ(1)-pyrroline-2-carboxylate. []

Q2: How do bacteria utilize cis-3-hydroxy-L-proline?

A2: Research has shown that certain bacteria, like Labrenzia aggregata IAM 12614 and Azospirillum brasilense NBRC 102289, can utilize cis-3-hydroxy-L-proline as a sole carbon source. [, ] This suggests the presence of specific metabolic pathways for this isomer, involving enzymes like cis-3-hydroxy-L-proline dehydratase.

Q3: Can you elaborate on the enzymatic pathways involving cis-3-hydroxy-L-proline?

A3: Beyond its role as a substrate for dehydratases, cis-3-hydroxy-L-proline is involved in diverse enzymatic reactions. Studies show it can be generated by proline 3-hydroxylases, specifically through regio- and stereospecific hydroxylation of L-proline. [, ] Additionally, researchers have explored the use of microbial 2-oxoglutarate-dependent dioxygenases for the regio- and stereoselective oxygenation of proline derivatives, leading to compounds like cis-3,4-epoxy-L-proline and 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline. []

Q4: Are there specific enzymes dedicated to the degradation of cis-3-hydroxy-L-proline?

A4: Yes, recent research has identified novel cis-3-hydroxy-L-proline dehydratases. These enzymes, categorized into AcnX Types I and IIa, play a crucial role in cis-3-hydroxy-L-proline catabolism. AcnX Type I, encoded by the hypI gene, functions as a monomeric enzyme. [] In contrast, AcnX Type IIa, encoded by separate hypIS and hypIL genes in some bacteria, exhibits a heterodimeric structure. [] Interestingly, some bacteria possess both AcnX Type IIa and putative proline racemase-like genes (hypA1 and hypA2) within their L-hydroxyproline gene clusters, highlighting the complexity of hydroxyproline metabolism. []

Q5: What is the significance of cis-3-hydroxy-L-proline in the synthesis of natural products?

A5: cis-3-hydroxy-L-proline serves as a crucial building block in synthesizing various natural products. One prominent example is the antibiotic teleomycin, where it's a key structural component. [, ] Its presence underscores the importance of understanding its synthesis and incorporation into complex molecules.

Q6: What are the challenges associated with the chemical synthesis of cis-3-hydroxy-L-proline?

A6: Achieving the correct stereochemistry at the 3-position poses a significant challenge in synthesizing cis-3-hydroxy-L-proline. [] Researchers have explored different approaches, including using Sharpless asymmetric epoxidation as a key step to introduce chirality effectively. [] This method allows for the controlled synthesis of the desired cis isomer with high enantiomeric excess.

Q7: Can you provide examples of how cis-3-hydroxy-L-proline is used in synthetic chemistry?

A7: One notable application is in synthesizing the key structural motif of Norgeamide, a natural product exhibiting promising biological activity. [] Researchers have successfully used cis-3-hydroxy-L-proline as a starting material to construct a diketopiperazine intermediate, a crucial step towards the total synthesis of Norgeamide. [] This example highlights the potential of cis-3-hydroxy-L-proline as a versatile building block for complex molecule synthesis.

Q8: How has recombinant DNA technology contributed to research on cis-3-hydroxy-L-proline?

A8: Recombinant DNA technology has enabled the development of efficient biotransformation systems for producing cis-3-hydroxy-L-proline. By cloning and expressing the gene encoding proline 3-hydroxylase from Streptomyces sp. strain TH1 in Escherichia coli, researchers achieved significantly higher hydroxylating activity compared to the native strain. [] This breakthrough allows for the large-scale production of cis-3-hydroxy-L-proline, facilitating its use in various research and applications.

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